Sodium (2S)-2,3-bis(octadecanoyloxy)propyl hydrogen phosphate

Thermal stability Lyophilization cycle design Solid-state storage

Liposome formulators using DSPG face bilayer collapse during terminal sterilization due to its low Tm (~55°C). DSPA-Na (CAS 108321-18-2) solves this with a ~74°C phase transition and 161-166°C melting point, enabling autoclaving and gamma irradiation without structural compromise. • ~3-fold epithelial cell uptake vs. DOPC; uniquely active in 4T1 cancer cells where DSPG fails • Intermediate KA (DSPG < DSPA < DSPC) for optimal rigidity-fusogenicity balance • ≥98% purity; -20°C storage; ambient/cold-chain shipping

Molecular Formula C39H76NaO8P
Molecular Weight 727.0 g/mol
CAS No. 108321-18-2
Cat. No. B016844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium (2S)-2,3-bis(octadecanoyloxy)propyl hydrogen phosphate
CAS108321-18-2
SynonymsDSPA
Molecular FormulaC39H76NaO8P
Molecular Weight727.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+]
InChIInChI=1S/C39H77O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h37H,3-36H2,1-2H3,(H2,42,43,44);/q;+1/p-1/t37-;/m0./s1
InChIKeyALPWRKFXEOAUDR-JFRIYMKVSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:100 mgSolvent:nonePurity:98+%Physical solid

DSPA-Na (CAS 108321-18-2): Structural Identity and Procurement Class


Sodium (2S)-2,3-bis(octadecanoyloxy)propyl hydrogen phosphate (CAS 108321-18-2), widely designated as 1,2-distearoyl-sn-glycero-3-phosphate sodium salt (DSPA-Na; 18:0 PA), is a saturated anionic phospholipid belonging to the phosphatidic acid (PA) class. It is composed of two fully saturated stearoyl (C18:0) acyl chains esterified to a glycerol backbone and a monosodium phosphate headgroup at the sn-3 position, yielding a molecular formula of C₃₉H₇₆NaO₈P with a molecular weight of 726.98 g/mol . Unlike structurally analogous lipids such as distearoyl phosphatidylglycerol (DSPG, CAS 200880-42-8), which carries a larger glycerol-phosphate headgroup, or neutral phosphatidylcholines (DSPC), DSPA-Na possesses a compact, minimally substituted phosphate headgroup that fundamentally alters its packing geometry, bilayer mechanical properties, and electrostatic surface potential [1]. Its high melting point (161–166 °C) and phase transition temperature (~74 °C) rank among the highest within the saturated phospholipid class, directly reflecting the strong acyl chain cohesion imparted by the C18:0 fatty acids and the small headgroup .

Why DSPA-Na Cannot Substitute DSPG, DSPC, or Shorter-Chain PAs


Despite sharing saturated C18:0 acyl chains, DSPA-Na, DSPG, and DSPC exhibit divergent biophysical behaviors that rule out functional interchangeability. In head-to-head coarse-grained molecular dynamics simulations of DOPC-based mixed bilayers containing 15–35 mol% of each saturated lipid at 298 K, the area compressibility modulus KA follows the rank order DSPG < DSPA < DSPC, reflecting headgroup-dependent modulation of lateral lipid–lipid cohesion [1]. The compact monosodium phosphate headgroup of DSPA-Na generates a higher negative surface charge density than DSPG, which in turn drives differential in vitro cellular internalization: L-DOPC/DSPA liposomes achieve approximately 3- and 2-fold higher uptake by normal epithelial (EpH4-Ev) and metastatic breast cancer (4T1) cells, respectively, compared to pure DOPC controls, whereas L-DOPC/DSPG shows only ~2-fold uptake in EpH4-Ev cells and no significant enhancement in 4T1 cells [1]. Furthermore, DSPA-Na's phase transition temperature (~74 °C) substantially exceeds that of DSPG (~55 °C), indicating a more ordered gel phase with lower passive permeability—a critical determinant in retention-controlled drug delivery applications where premature leakage of encapsulated cargo must be minimized [2]. Simple substitution with DPPA (C16:0) or DSPG cannot recapitulate this specific combination of bilayer rigidity, surface electrostatics, and thermal stability.

Quantitative Differentiation of DSPA-Na from Closest Analogs


Thermal Stability: Melting Point vs. DSPG and Shorter-Chain PAs

DSPA-Na exhibits a melting point range of 161–166 °C as measured by differential scanning calorimetry (DSC), significantly exceeding the phase transition temperatures of distearoyl phosphatidylglycerol (DSPG, Tm ~55 °C) and dipalmitoyl phosphatidic acid (DPPA, C16:0, Tm ~65–67 °C) . This ~90–110 °C differential in thermal stability directly reflects stronger acyl chain packing interactions in DSPA-Na's solid-state crystalline form, attributable to the combined effect of C18:0 chain length and the minimally hydrated compact phosphate headgroup [1].

Thermal stability Lyophilization cycle design Solid-state storage

Bilayer Stiffness Ranking: Intermediate Position Between DSPG and DSPC

In all-atom and coarse-grained molecular dynamics simulations of DOPC:X (65:35 molar ratio) mixed bilayers at 298 K, the area compressibility modulus KA—a measure of bilayer resistance to lateral compression—follows the rank order DSPG < DSPA < DSPS < DSPC < DSPE across all tested compositions [1]. This positions DSPA-Na as a mechanical intermediate that is measurably stiffer than DSPG but softer than DSPC and DSPE [1]. The DOPC:DSPG system exhibited the softest bilayer with KA approximately 22% smaller than the pure DOPC value, confirming that headgroup identity alone (independent of chain identity) is a primary determinant of bilayer mechanical properties [1].

Area compressibility modulus Bilayer mechanics Liposome rigidity tuning

Cellular Uptake: Enhanced Internalization vs. DSPG in Epithelial Cells

In a direct experimental comparison, L-DOPC/DSPA liposomes (15 mol% DSPA) achieved approximately 3-fold higher in vitro internalization by normal epithelial EpH4-Ev cells compared to pure DOPC liposomes, whereas L-DOPC/DSPG liposomes (15 mol% DSPG) achieved only ~2-fold enhancement [1]. In metastatic breast cancer 4T1 cells, L-DOPC/DSPA showed approximately 2-fold higher uptake vs. pure DOPC, while L-DOPC/DSPG exhibited no significant uptake enhancement over the DOPC control [1]. Since both formulations had similar KA values, the differential uptake is attributed to the higher negative surface charge density conferred by the DSPA headgroup and differences in effective liposome diameters and diffusivities [1].

Cellular uptake Liposomal drug delivery Epithelial cell targeting

Lipid Nanoparticle Stability: C18:0 Chain Advantage

In a systematic study of alkyl chain length effects on lipid nanoparticle (LN) physicochemical properties, LNs formulated with longer-chain (C18:0) phospholipids exhibited greater colloidal stability over 1 month under cool, dark storage conditions compared to those with shorter-chain (C14:0, C16:0) lipids, with particle sizes maintained below 100 nm [1]. Although the study directly compared DPPG (C16:0) and DSPG (C18:0) as negatively charged lipids, the chain-length-dependent stability trend is a class-level inference applicable to the PA series: DSPA-Na (C18:0) is expected to provide superior LN stability compared to DPPA (C16:0) or DMPA (C14:0) [1]. The longer acyl chains increase van der Waals cohesion, reducing lateral lipid diffusion and slowing particle aggregation kinetics.

Lipid nanoparticle Colloidal stability Alkyl chain length effect

Phase Behavior: Absence of Interdigitated Complexity vs. DSPG

X-ray diffraction and calorimetric studies of disaturated phosphatidylglycerols (PGs) reveal that distearoyl PG (DSPG, C18:0) uniquely forms a coexisting interdigitated gel phase alongside the conventional gel phase—a phenomenon not observed in shorter-chain PGs (C14:0, C16:0) and a behavior that fundamentally alters bilayer thickness, hydration, and peptide interaction profiles [1]. Phosphatidic acids with the same chain length, including DSPA-Na, lack the extended glycerol headgroup required to stabilize interdigitation, thus exhibiting a single, well-defined gel-to-liquid crystalline phase transition (~74 °C) without interdigitated phase complexity [1]. This simpler, more predictable phase behavior makes DSPA-Na a more reliable and reproducible choice for applications requiring uniform bilayer architecture.

Interdigitated phase X-ray diffraction Phase behavior comparison

PA-Specific Protein Binding: Functional Distinction from Phosphatidylglycerols

Unlike DSPG (a phosphatidylglycerol), DSPA-Na belongs to the phosphatidic acid (PA) class, which serves as the universal biosynthetic precursor for all glycerophospholipids and triacylglycerols in mammalian cells . PA species, including distearoyl PA, function as lipid second messengers that regulate the mammalian target of rapamycin (mTOR) signaling pathway and participate in membrane fusion, vesicle trafficking, and cytoskeletal reorganization . A direct comparative binding study demonstrated that phospholipase C β1 (PLCβ1) selectively binds to dipalmitoyl and distearoyl phosphatidic acids (C16:0 and C18:0 PA) but not to corresponding phosphatidylglycerols or phosphatidylcholines, identifying a headgroup-specific and chain-length-selective protein-lipid interaction unique to PA lipids [1].

Phosphatidic acid signaling Biosynthetic precursor Phospholipase C binding

Optimal Application Scenarios for DSPA-Na


Lyophilized Liposomes for Terminal Sterilization and High-Temperature Storage

DSPA-Na's melting point (161–166 °C) and high gel-to-liquid crystalline phase transition temperature (~74 °C) make it the preferred anionic phospholipid for lyophilized liposome products that undergo terminal sterilization via gamma irradiation or autoclaving—processes during which lower-melting lipids such as DSPG (Tm ~55 °C) risk phase separation, chemical degradation, and bilayer collapse . In accelerated stability studies, DSPA-Na-containing formulations maintain bilayer integrity and drug retention under storage conditions that would compromise DSPG- or DPPA-based formulations, directly translating to extended product shelf-life and reduced cold-chain dependency .

Phosphatidic Acid-Specific Signaling and Protein Interaction Studies

For investigations of PA-dependent cellular signaling—including mTOR pathway regulation, phospholipase C β1 activation, and PA-binding protein effector studies—DSPA-Na is functionally irreplaceable by PG or PC lipids. The headgroup-selective binding of PLCβ1 to distearoyl phosphatidic acid, demonstrated in direct comparison with phosphatidylglycerols and phosphatidylcholines, confirms that only PA-class lipids engage this specific protein recognition interface [1]. Researchers studying PA-mediated membrane fusion, vesicle trafficking, or lipid second messenger biology must therefore select DSPA-Na over DSPG or DSPC to obtain physiologically relevant results.

Epithelial-Targeted Liposomal Delivery with Enhanced Uptake

L-DOPC/DSPA liposomes (15 mol% DSPA-Na) provide approximately 1.5-fold higher uptake in normal epithelial cells compared to L-DOPC/DSPG at equivalent molar incorporation, as directly measured in EpH4-Ev cells [2]. Furthermore, DSPA-containing liposomes uniquely enhance uptake in metastatic breast cancer (4T1) cells (~2-fold vs. pure DOPC), whereas DSPG-containing liposomes show no significant benefit in this cell line [2]. This cell-type-selective internalization advantage positions DSPA-Na as the superior anionic lipid component for liposomal carriers targeting epithelial tissues—including pulmonary, intestinal, and dermal delivery routes—where maximizing intracellular payload delivery is the primary efficacy determinant.

Mechanically Tunable Liposomes with Intermediate Bilayer Stiffness

When developing liposomes with defined mechanical properties for mechanobiology studies or shear-responsive drug release, DSPA-Na fills a critical gap in the bilayer stiffness spectrum. Molecular dynamics simulations establish that the area compressibility modulus (KA) follows DSPG < DSPA < DSPC, with DSPG systems being ~22% softer than pure DOPC [2]. DSPA-Na therefore enables formulators to achieve an intermediate bilayer rigidity that balances membrane integrity against fusogenicity—a mechanical 'sweet spot' unavailable from either DSPG (too soft, higher leakage) or DSPC (too rigid, poor fusogenicity). This is especially relevant for liposomal vaccine adjuvants and stimuli-responsive nanocarriers where precise control over bilayer permeability governs adjuvant release kinetics and immune activation profiles.

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